Home > Products > Screening Compounds P101453 > Amyloid b-Protein (29-40)
Amyloid b-Protein (29-40) - 184865-04-1

Amyloid b-Protein (29-40)

Catalog Number: EVT-242776
CAS Number: 184865-04-1
Molecular Formula: C₄₉H₈₈N₁₂O₁₃S
Molecular Weight: 1085.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
β-Amyloid (29-40) is a fragment of Amyloid-β peptide.
Overview

Amyloid beta-protein (29-40) is a peptide fragment derived from the amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease. The peptide consists of 12 amino acids and plays a significant role in the aggregation processes that lead to amyloid plaque formation in the brains of individuals with Alzheimer's disease. Understanding this peptide's structure, synthesis, and mechanism of action is crucial for developing therapeutic strategies against Alzheimer's disease.

Source and Classification

Amyloid beta-protein is generated through the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase. The cleavage process results in various forms of amyloid beta, with the 40-amino-acid form being one of the most prevalent. The specific fragment (29-40) is part of a larger family of amyloid beta peptides, which range from 36 to 43 amino acids in length and are classified based on their amino acid composition and aggregation properties .

Synthesis Analysis

Methods

The synthesis of amyloid beta-protein (29-40) can be achieved through solid-phase peptide synthesis, a widely used technique for producing peptides. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Resin Selection: Choose a suitable resin that allows for efficient cleavage and purification.
    • Amino Acid Coupling: Use activated amino acids to couple each residue sequentially.
    • Deprotection: Remove protecting groups after each coupling step to expose the amino group for subsequent coupling.
    • Cleavage: Once the desired sequence is assembled, cleave the peptide from the resin using an appropriate cleavage solution.
  2. Purification:
    • Utilize high-performance liquid chromatography to purify the synthesized peptide, ensuring that contaminants and side products are removed.
  3. Characterization:
    • Analyze the purity and identity of the synthesized peptide using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis

Structure

The molecular structure of amyloid beta-protein (29-40) consists of a linear chain of twelve amino acids. The specific sequence is crucial for its ability to aggregate into fibrils characteristic of Alzheimer's disease pathology.

Data

  • Amino Acid Sequence: The sequence includes hydrophobic residues that promote aggregation.
  • Conformation: In solution, this peptide may adopt various conformations, including alpha-helical or beta-sheet structures depending on environmental conditions such as pH and ionic strength .
Chemical Reactions Analysis

Reactions

Amyloid beta-protein (29-40) undergoes several chemical reactions that facilitate its aggregation:

  1. Self-Aggregation: The peptide can aggregate into oligomers and fibrils through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  2. Post-Translational Modifications: Potential modifications such as phosphorylation or oxidation can affect its aggregation propensity and neurotoxicity.

Technical Details

  • Kinetics of Aggregation: Studies have shown that the aggregation kinetics can be influenced by factors such as concentration, temperature, and presence of metal ions .
Mechanism of Action

Process

The mechanism by which amyloid beta-protein (29-40) contributes to Alzheimer's disease involves several steps:

  1. Aggregation: The peptide aggregates into soluble oligomers, which are believed to be neurotoxic.
  2. Plaque Formation: Over time, these oligomers can further aggregate into insoluble fibrils that form amyloid plaques in the brain.
  3. Neurotoxicity: The accumulation of these plaques disrupts neuronal function and triggers inflammatory responses, leading to neurodegeneration .

Data

Research indicates that oligomeric forms of amyloid beta are more toxic than fibrillar forms, suggesting that early intervention in the aggregation process could be crucial for therapeutic strategies .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,300 Da for the 12-amino-acid fragment.
  • Solubility: Generally soluble in organic solvents but may precipitate in aqueous solutions under certain conditions.

Chemical Properties

  • Stability: Amyloid beta-protein (29-40) is prone to degradation under physiological conditions but can be stabilized by certain modifications or formulations.
  • Reactivity: Exhibits reactivity with various compounds that can influence its aggregation behavior.
Applications

Scientific Uses

Amyloid beta-protein (29-40) serves as a model system for studying:

  1. Alzheimer's Disease Mechanisms: Investigating how this specific fragment contributes to plaque formation and neurotoxicity.
  2. Drug Development: Serving as a target for small molecules or antibodies designed to inhibit its aggregation or promote its clearance from the brain.
  3. Biomarker Research: Potentially acting as a biomarker for early detection of Alzheimer’s disease due to its role in plaque formation .
Biochemical Characterization of Amyloid β-Protein (29-40)

Structural Properties and Sequence-Specific Motifs

Amyloid β-Protein (29-40) (Aβ(29-40)) is an 11-amino acid proteolytic fragment of full-length amyloid-β, with the primary sequence Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val (GAIIGLMVGGVV) [6]. This C-terminal segment contains the hydrophobic core (residues 29-40) critical for Aβ self-assembly. Key structural features include:

  • A GxxxG motif (positions 29-33: G-A-I-I-G), enabling close interstrand packing in β-sheets through glycine’s flexibility [5] [8]
  • Val39-Val40 at the C-terminus, providing steric zipper stability via valine side-chain interdigitation [8]
  • Met35 oxidation sensitivity, altering redox properties and aggregation kinetics [3] [8]

Biophysical analyses reveal Aβ(29-40) adopts a predominantly β-strand conformation (60–75% β-sheet content) in membrane-mimetic environments like SDS micelles, contrasting with its disordered state in aqueous buffers [5] [8]. This structural plasticity facilitates oligomerization.

Table 1: Biophysical Properties of Aβ(29-40)

PropertyValue/CharacteristicsMethod of Analysis
Molecular Weight1085.36 DaMass spectrometry [6]
SequenceGAIIGLMVGGVVPeptide synthesis [6]
Hydrophobicity Index1.8 (Normalized scale)HPLC retention time [5]
Dominant Secondary Structureβ-strand in hydrophobic environmentsCD spectroscopy, NMR [8]
Key Stabilizing MotifGxxxG (Gly²⁹-Gly³³)Mutational analysis [3]

Synthesis and Post-Translational Modifications

Aβ(29-40) is generated through:

  • In vitro synthesis: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry, purified via reverse-phase HPLC to >95% purity, with identity confirmed by mass spectrometry [6]. Solubilization requires aggressive solvents like hexafluoro-2-propanol (HFIP) to disrupt inherent aggregation propensity [6] [10].
  • In vivo production: Enzymatic cleavage of full-length Aβ by neprilysin (NEP) and insulin-degrading enzyme (IDE), generating C-terminal fragments including Aβ(29-40) [9].

Post-translational modifications (PTMs) significantly alter its biophysical behavior:

  • Pyroglutamylation: N-terminal cyclization (observed at Glu³³ in vivo) increases β-sheet propensity and resistance to proteolysis [4].
  • Phosphorylation: At Ser³⁵ (detected in Alzheimer’s brain biopsies) stabilizes oligomers through electrostatic interactions [4] [9].
  • Oxidation: Met³⁵ oxidation to sulfoxide enhances water solubility but disrupts hydrophobic packing, delaying fibril formation [3] [8].

Table 2: Key Post-Translational Modifications of Aβ(29-40)

Modification TypeSiteFunctional ConsequenceDetection Method
PyroglutamylationN-terminal (Glu³³)Increased aggregation kineticsIHC with JP18591 antibody [4]
PhosphorylationSer³⁵Oligomer stabilizationIHC with 1E4E11 antibody [4]
OxidationMet³⁵Altered hydrophobicity, reduced fibrillogenesisMass spectrometry [3]

Comparative Analysis with Full-Length Aβ(1-40/42) and Other Fragments

Aβ(29-40) exhibits distinct biochemical properties compared to other Aβ species:

  • Aggregation kinetics: Lacks the nucleation-dependent polymerization lag phase of Aβ(1-40/42), forming amorphous aggregates instead of fibrils under physiological conditions [7] [9]. In rat brain injection models, Aβ(29-40) forms non-birefringent deposits, while Aβ(1-40) develops Congo red-positive fibrils [9].
  • Toxicity mechanism: Unlike neurotoxic full-length Aβ oligomers, Aβ(29-40)’s toxicity in PC12 cells is negligible (<10% viability loss vs. 80% for Aβ(1-42)) [7]. Its primary pathogenicity may stem from disrupting membrane integrity via cationicity-enhanced interactions with phospholipid bilayers [6].
  • Structural role: Acts as a fibrillization core for full-length Aβ. Fragments like Aβ(11-22) (hydrophobic core) and Aβ(29-40) jointly template Aβ(1-40) fibrillogenesis, with their removal abolishing fibril formation [7] [8].

Table 3: Comparative Aggregation Properties of Aβ Fragments

Aβ SpeciesFibril FormationLag PhaseDominant Aggregate MorphologyToxicity in Neuronal Cells
Aβ(1-42)Yes6–8 hoursFibrils + oligomersHigh (LD₅₀: 5–10 µM)
Aβ(1-40)Yes3–6 hoursFibrilsModerate (LD₅₀: 20–30 µM)
Aβ(29-40)NoAbsentAmorphous aggregatesLow (LD₅₀: >100 µM) [7]
Aβ(11-22)Yes1–2 hoursProtofibrilsHigh (LD₅₀: 10–15 µM)

Hydrophobic Core Interactions and β-Sheet Propensity

The fragment’s high β-sheet propensity stems from:

  • Hydrophobic staple motif: Isoleucine³¹-Isoleucine³²-Leu³⁴-Met³⁵-Val³⁶ creates a contiguous hydrophobic surface driving intermolecular packing. Mutations at Ile³¹ (e.g., I31A) reduce β-sheet content by >40% [3] [8].
  • GxxxG-mediated dimerization: Gly²⁹ and Gly³³ facilitate parallel β-sheet dimer interfaces with interstrand distances of 4.7Å, serving as nucleation sites for higher-order assembly [5] [8].
  • Steric zipper formation: Val³⁹-Val⁴⁰ side chains interlock in dry, tightly packed interfaces observed in microcrystals of homologous C-terminal fragments, forming in-register parallel β-sheets [8].

Modifications disrupting hydrophobic core:

  • Backbone methylation: N-methylation of Leu³⁹ (N-Me-Leu³⁹) sterically blocks hydrogen bonding, reducing β-sheet content by 55% [3].
  • Spacer insertion: Adding methylene groups between Ile³¹-Ile³² (e.g., β-homo-Ile) increases backbone flexibility, delaying aggregation kinetics by 3-fold [3].
  • Met³⁵ oxidation: Met³⁵ sulfoxide introduction creates polar surfaces incompatible with hydrophobic zipper formation, favoring amorphous aggregates over fibrils [3] [8].

Table 4: Impact of Mutations on Aβ(29-40) Assembly

ModificationPositionβ-Sheet Content ChangeAggregation Rate vs. Wild-Type
β-homo-Ile insertionBetween 31–32-25%3-fold decrease [3]
N-methyl-LeuLeu³⁴-55%8-fold decrease [3]
Val³⁹Ala mutationVal³⁹-40%Fibrillization abolished [8]
Met³⁵ oxidation (sulfoxide)Met³⁵-30%5-fold decrease [3]

Properties

CAS Number

184865-04-1

Product Name

Amyloid b-Protein (29-40)

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C₄₉H₈₈N₁₂O₁₃S

Molecular Weight

1085.36

InChI

InChI=1S/C49H88N12O13S/c1-15-28(11)40(61-48(72)41(29(12)16-2)60-42(66)30(13)54-33(62)20-50)46(70)53-23-35(64)55-32(19-24(3)4)44(68)56-31(17-18-75-14)43(67)58-37(25(5)6)45(69)52-21-34(63)51-22-36(65)57-38(26(7)8)47(71)59-39(27(9)10)49(73)74/h24-32,37-41H,15-23,50H2,1-14H3,(H,51,63)(H,52,69)(H,53,70)(H,54,62)(H,55,64)(H,56,68)(H,57,65)(H,58,67)(H,59,71)(H,60,66)(H,61,72)(H,73,74)/t28-,29-,30-,31-,32-,37-,38-,39-,40-,41-/m0/s1

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN

Synonyms

Amyloid beta-protein(29-40)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.